tert-butylN-(4-amino-2,5-dimethylphenyl)carbamate
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Overview
Description
tert-Butyl N-(4-amino-2,5-dimethylphenyl)carbamate is an organic compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . This compound is particularly valuable in the synthesis of peptides and other complex molecules where selective protection and deprotection of functional groups are required .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate typically involves the reaction of 4-amino-2,5-dimethylphenylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
4-amino-2,5-dimethylphenylamine+Boc2O→tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(4-amino-2,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like DCM.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: 4-amino-2,5-dimethylphenylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Scientific Research Applications
tert-Butyl N-(4-amino-2,5-dimethylphenyl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate involves the formation of a stable carbamate linkage that protects the amino group from unwanted reactions . The tert-butyl group can be removed under acidic conditions, regenerating the free amine . This selective protection and deprotection mechanism is essential in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (4-aminobenzyl)carbamate
- tert-Butyl N-(4-amino-2,2-difluorobutyl)carbamate
Uniqueness
tert-Butyl N-(4-amino-2,5-dimethylphenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it particularly valuable in specific synthetic applications where selective protection and deprotection are required .
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-8-7-11(9(2)6-10(8)14)15-12(16)17-13(3,4)5/h6-7H,14H2,1-5H3,(H,15,16) |
InChI Key |
PDVYKGNQYPQALA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)C)N |
Origin of Product |
United States |
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